molecular formula C7H10N4O2 B13039348 5-nitro-N-propylpyrimidin-2-amine

5-nitro-N-propylpyrimidin-2-amine

Cat. No.: B13039348
M. Wt: 182.18 g/mol
InChI Key: FMBIBUMSRQQSDS-UHFFFAOYSA-N
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Description

5-Nitro-N-propylpyrimidin-2-amine (CAS: 36137-47-0) is a nitro-substituted pyrimidine derivative synthesized via nucleophilic aromatic substitution (SNAr) reactions. It is typically prepared by reacting 2-chloro-5-nitropyrimidine with propylamine in the presence of triethylamine as a base, yielding a product with a nitro group at the 5-position and a propylamine substituent at the 2-position of the pyrimidine ring . The compound is characterized by a purity of ≥95% in commercial catalogs and is used in research applications, particularly in studies involving heterocyclic amine reactivity and intermediate synthesis .

Properties

Molecular Formula

C7H10N4O2

Molecular Weight

182.18 g/mol

IUPAC Name

5-nitro-N-propylpyrimidin-2-amine

InChI

InChI=1S/C7H10N4O2/c1-2-3-8-7-9-4-6(5-10-7)11(12)13/h4-5H,2-3H2,1H3,(H,8,9,10)

InChI Key

FMBIBUMSRQQSDS-UHFFFAOYSA-N

Canonical SMILES

CCCNC1=NC=C(C=N1)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the nitration of 2-aminopyrimidine to form 5-nitro-2-aminopyrimidine, which is then alkylated with propyl halides under basic conditions to yield the desired compound .

Industrial Production Methods

Industrial production of 5-nitro-N-propylpyrimidin-2-amine may involve large-scale nitration and alkylation processes, utilizing continuous flow reactors to ensure efficient and controlled reactions. The use of automated systems for reagent addition and temperature control can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Nitro-N-propylpyrimidin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Nitro-N-propylpyrimidin-2-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-nitro-N-propylpyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The compound may also inhibit key enzymes involved in the metabolic pathways of pathogens, contributing to its antitrypanosomal and antiplasmodial activities .

Comparison with Similar Compounds

Key Observations:

  • Nitro vs. Chloro Groups : The nitro group in this compound enhances electrophilicity at the 5-position, favoring SNAr reactions, whereas chloro substituents (e.g., in 5-chloro analogues) are less electron-withdrawing but still reactive in displacement reactions .
  • Alkyl vs. Cycloalkyl Amines : The linear propyl chain in this compound contrasts with cyclopropane or cyclopentane rings in chloro analogues. Cycloalkyl groups may improve metabolic stability in pharmaceuticals but reduce solubility .

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